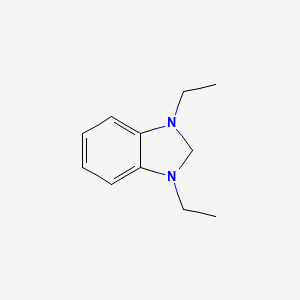
1H-Benzimidazole, 1,3-diethyl-2,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzimidazole, 1,3-diethyl-2,3-dihydro-: is an organic compound with the molecular formula C11H16N2 . It is a derivative of benzimidazole, characterized by the presence of two ethyl groups at the 1 and 3 positions and a dihydro structure at the 2 and 3 positions.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- can be synthesized through the chemical modification of benzimidazole. The process involves the reaction of benzimidazole with ethylating agents under controlled conditions . The reaction typically requires a solvent such as ethanol or toluene and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. It involves the use of industrial-grade solvents and catalysts, along with precise control of reaction parameters such as temperature, pressure, and reaction time .
化学反应分析
Types of Reactions: 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学研究应用
1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- has several scientific research applications, including:
作用机制
The mechanism of action of 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its dihydro structure allows it to interact with different molecular sites, leading to diverse biological effects .
相似化合物的比较
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound has similar structural features but with methyl groups instead of ethyl groups.
2-Methylbenzimidazole: Another derivative of benzimidazole with a methyl group at the 2 position.
Uniqueness: 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- is unique due to its specific substitution pattern and dihydro structure, which confer distinct chemical and biological properties. Its ethyl groups and dihydro configuration make it a valuable compound for various applications, distinguishing it from other benzimidazole derivatives .
属性
CAS 编号 |
193482-69-8 |
|---|---|
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC 名称 |
1,3-diethyl-2H-benzimidazole |
InChI |
InChI=1S/C11H16N2/c1-3-12-9-13(4-2)11-8-6-5-7-10(11)12/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
CYHVDCMBRUBZSS-UHFFFAOYSA-N |
规范 SMILES |
CCN1CN(C2=CC=CC=C21)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


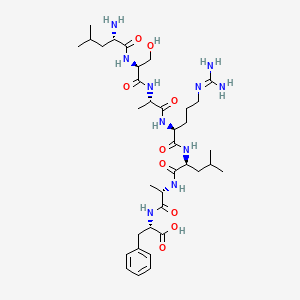
![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12578279.png)
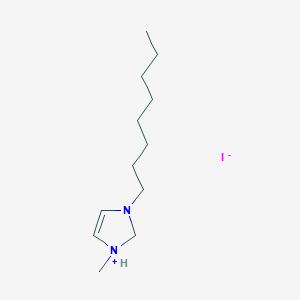
![4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B12578284.png)
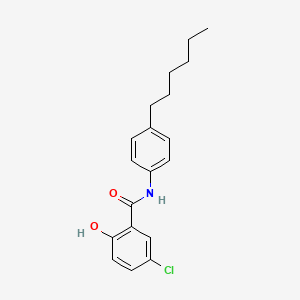
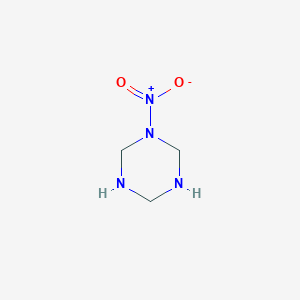
![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12578321.png)

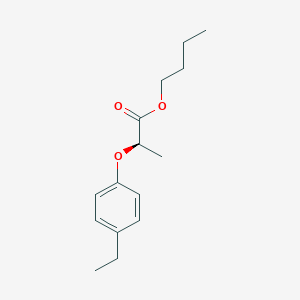
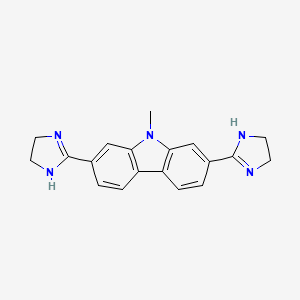
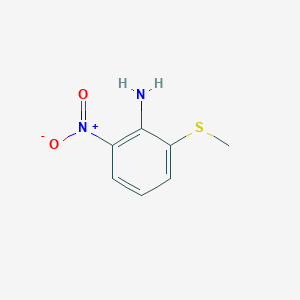
![5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid](/img/structure/B12578349.png)
